An In-Depth Technical Guide to 4-Cyano-4-phenylpiperidine Hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Cyano-4-phenylpiperidine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyano-4-phenylpiperidine hydrochloride is a pivotal chemical intermediate, playing a crucial role in the synthesis of a wide array of pharmaceutical compounds. Its rigid piperidine scaffold, coupled with the presence of a phenyl and a cyano group at the 4-position, provides a versatile platform for the development of novel therapeutics. This technical guide offers a comprehensive overview of the physical and chemical properties, synthesis, analysis, and applications of 4-Cyano-4-phenylpiperidine hydrochloride, with a particular focus on its significance in drug discovery and development.
Part 1: Core Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Cyano-4-phenylpiperidine hydrochloride is fundamental for its effective use in research and development. These properties dictate its handling, storage, and reactivity in various chemical transformations.
Structural and General Properties
| Property | Value | Source(s) |
| Chemical Name | 4-Cyano-4-phenylpiperidine hydrochloride | [1][2] |
| Synonyms | 4-Phenyl-4-piperidinecarbonitrile hydrochloride | [2][3] |
| CAS Number | 51304-58-6 | [1][2] |
| Molecular Formula | C₁₂H₁₄N₂ · HCl | [2] |
| Molecular Weight | 222.71 g/mol | [2] |
| Appearance | White to pale cream crystalline powder | [1] |
| Melting Point | 208-214 °C | [4] |
| Purity | Typically ≥96% | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 4-Cyano-4-phenylpiperidine hydrochloride.
-
¹H NMR: The proton NMR spectrum of 4-Cyano-4-phenylpiperidine hydrochloride is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of 7.2-7.5 ppm. The piperidine ring protons will appear as multiplets in the aliphatic region, generally between 2.0 and 3.5 ppm. The N-H proton of the hydrochloride salt will likely appear as a broad singlet at a downfield chemical shift.[5]
-
¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the cyano group (around 120 ppm), the quaternary carbon of the piperidine ring attached to the phenyl and cyano groups, and the aromatic carbons of the phenyl ring (typically between 125 and 140 ppm). The aliphatic carbons of the piperidine ring will resonate in the upfield region of the spectrum.[6][7]
The IR spectrum of 4-Cyano-4-phenylpiperidine hydrochloride provides key information about its functional groups. Characteristic absorption bands include:
-
C≡N stretch: A sharp, medium-intensity peak around 2230-2250 cm⁻¹.
-
N-H stretch (as hydrochloride): A broad band in the region of 2400-3200 cm⁻¹, characteristic of an amine salt.
-
C-H stretch (aromatic and aliphatic): Peaks in the 2800-3100 cm⁻¹ region.
-
C=C stretch (aromatic): Absorptions around 1450-1600 cm⁻¹.
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M⁺) for the free base (C₁₂H₁₄N₂) would be observed at m/z 186. Common fragmentation pathways for piperidine derivatives involve alpha-cleavage adjacent to the nitrogen atom.[8][9] The fragmentation of the phenyl group can also contribute to the overall spectrum.
Solubility and Stability
-
Solubility: 4-Cyano-4-phenylpiperidine hydrochloride, being a salt, is expected to have good solubility in polar protic solvents like water, methanol, and ethanol. Its solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) is also likely to be significant.[10] It is anticipated to have limited solubility in nonpolar organic solvents like hexane and diethyl ether.
-
Stability: The compound is generally stable under normal laboratory conditions.[11] However, it should be stored in a tightly closed container in a dry and well-ventilated place, away from heat and sources of ignition. As with many amine hydrochlorides, it can be hygroscopic. Prolonged exposure to strong bases will neutralize the hydrochloride salt, liberating the free base. The cyano group can be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures, to form the corresponding carboxylic acid or amide.[12]
Part 2: Synthesis and Analysis
The synthesis of 4-Cyano-4-phenylpiperidine hydrochloride is a critical process for its availability in research and pharmaceutical production. Robust analytical methods are equally important to ensure its purity and quality.
Synthesis Pathway
A common synthetic route to 4-Cyano-4-phenylpiperidine involves the reaction of a suitable N-protected or N-substituted 4-piperidone with a source of cyanide and a phenylating agent, or a one-pot reaction involving a bis(2-chloroethyl)amine derivative and phenylacetonitrile.
Diagram: Generalized Synthesis Workflow
Caption: Generalized workflow for the synthesis of 4-Cyano-4-phenylpiperidine hydrochloride.
A specific example of a related synthesis involves the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile in a toluene/aqueous sodium hydroxide system using a phase-transfer catalyst, which yields 1-benzyl-4-cyano-4-phenylpiperidine.[13] Subsequent debenzylation and treatment with hydrochloric acid would yield the desired product.
Analytical Methodologies
Ensuring the purity of 4-Cyano-4-phenylpiperidine hydrochloride is paramount for its use in pharmaceutical synthesis. Several analytical techniques can be employed for this purpose.
Reversed-phase HPLC (RP-HPLC) is a widely used method for the purity assessment of organic compounds.[14][15] A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector.
Diagram: HPLC Analysis Workflow
Caption: A typical workflow for the purity analysis of 4-Cyano-4-phenylpiperidine hydrochloride by HPLC.
Gas chromatography, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), can also be used for purity analysis.[16][17] Derivatization of the amine group may be necessary to improve its volatility and thermal stability for GC analysis.
Part 3: Applications in Drug Development
4-Cyano-4-phenylpiperidine hydrochloride is a highly valued building block in medicinal chemistry, primarily due to its role as a precursor to various biologically active molecules.
Precursor to Opioid Analgesics
The most prominent application of 4-Cyano-4-phenylpiperidine is in the synthesis of pethidine (meperidine) and its analogs.[18][19] The synthesis involves the hydrolysis of the cyano group to a carboxylic acid, followed by esterification and N-methylation. The 4-phenylpiperidine scaffold is a key pharmacophore for mu-opioid receptor agonists.[12]
Synthesis of Other Bioactive Molecules
Beyond opioids, this versatile intermediate is utilized in the synthesis of a range of other therapeutic agents, including:
-
CCR5 Antagonists: As a starting material for the development of chemokine receptor 5 (CCR5) antagonists, which have applications as HIV-1 inhibitors.[2][3]
-
Neurotransmitter Transporter Inhibitors: Used in the creation of compounds that modulate the activity of dopamine and other neurotransmitter transporters.[2][3]
-
α1a Adrenoceptor-Selective Antagonists: Serves as a precursor for the synthesis of selective antagonists for the α1a adrenergic receptor.[2][3]
Part 4: Safety and Handling
Proper handling and storage of 4-Cyano-4-phenylpiperidine hydrochloride are essential to ensure laboratory safety.
-
Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin and serious eye irritation, as well as respiratory irritation.[2]
-
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE should be worn, including a dust mask (e.g., N95), safety glasses or goggles, and chemical-resistant gloves.[2]
-
Handling and Storage: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[11] The compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]
-
First Aid Measures: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move the person to fresh air. In case of skin contact, wash off with soap and plenty of water. If swallowed, seek immediate medical attention.[11]
Conclusion
4-Cyano-4-phenylpiperidine hydrochloride is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable building block for the synthesis of a wide range of biologically active molecules, most notably opioid analgesics. A thorough understanding of its properties, synthesis, analysis, and safe handling procedures is crucial for its effective and safe utilization in the pursuit of novel therapeutic agents.
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